molecular formula C15H13N3O3 B13896301 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione

3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione

Cat. No.: B13896301
M. Wt: 283.28 g/mol
InChI Key: IBGCUBIVVIUPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione (CAS 2304754-82-1) is a high-purity chemical compound supplied for research purposes. This molecule features a benzimidazole-2-one scaffold fused with a piperidine-2,6-dione (glutaramide) moiety, a structural motif of significant interest in medicinal chemistry . The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with various biological polymers, which often results in a wide spectrum of pharmacological activities . The specific incorporation of an ethynyl group at the 5-position provides a versatile handle for further chemical modification via click chemistry, making this compound a valuable building block for developing novel chemical probes or for structure-activity relationship (SAR) studies. Research into analogous 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has identified potential for inhibiting the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . Similarly, 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives have been investigated for the treatment of IKZF2-dependent diseases, highlighting the therapeutic relevance of this general chemical class . This product is intended for research and development applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-(5-ethynyl-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H13N3O3/c1-3-9-4-5-10-12(8-9)17(2)15(21)18(10)11-6-7-13(19)16-14(11)20/h1,4-5,8,11H,6-7H2,2H3,(H,16,19,20)

InChI Key

IBGCUBIVVIUPGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C#C)N(C1=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Notes on Each Step:

  • Halogenation : The regioselective bromination at the 5-position of the benzimidazole ring is critical. NBS is commonly used under controlled temperature to avoid polybromination or side reactions.

  • Sonogashira Coupling : The palladium-catalyzed coupling requires an inert atmosphere (argon or nitrogen) to prevent catalyst poisoning. The use of copper co-catalyst enhances the coupling efficiency. Terminal alkynes such as acetylene gas or trimethylsilylacetylene (followed by deprotection) are typical ethynyl sources.

  • Coupling with Piperidine-2,6-dione : The attachment of the piperidine-2,6-dione ring can be achieved via amide bond formation using carbodiimide coupling agents or via nucleophilic substitution if the benzimidazole nitrogen is suitably activated.

Research Discoveries and Supporting Evidence

  • Patent EP3820573B1 outlines synthetic methodologies for related benzimidazole-piperidine-2,6-dione derivatives, emphasizing the importance of substituent variation and coupling strategies to modulate biological activity.

  • PubChem records for similar compounds (e.g., 3-(5-bromo-3-methyl-2-oxo-benzimidazol-1-yl)piperidine-2,6-dione) confirm the use of brominated intermediates as key precursors for ethynyl substitution through cross-coupling reactions.

  • Literature on benzimidazole functionalization supports the use of Sonogashira coupling for ethynyl group introduction, a method widely employed for synthesizing bioactive heterocycles with alkyne substituents.

  • The ethynyl group introduction is crucial for further chemical modifications or for enhancing binding affinity in medicinal chemistry applications, as seen in dual-target inhibitors for cancer therapy.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Parameters
N-Bromosuccinimide (NBS) Selective bromination at 5-position 0°C to RT, DMF solvent
Pd(PPh3)2Cl2 (Palladium catalyst) Catalyzes Sonogashira coupling 5-10 mol%, inert atmosphere
CuI (Copper(I) iodide) Co-catalyst for Sonogashira 5-10 mol%
Triethylamine (Et3N) Base for coupling reaction 1-2 equivalents
Piperidine-2,6-dione derivative Coupling partner for N-1 substitution Carbodiimide coupling agents (EDCI, DCC), RT to reflux

Chemical Reactions Analysis

3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The ethynyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Core Structural Variations

The piperidine-2,6-dione scaffold is shared among multiple pharmacologically active compounds. Key structural differences lie in the substituents attached to the piperidine ring:

Compound Substituent Key Structural Features
3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione (Target) Benzimidazole (5-ethynyl, 3-methyl) Rigid bicyclic benzimidazole with ethynyl group enhancing π-π stacking and metabolic stability.
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione () Isoindolin-1-one (4-amino) Planar isoindolinone with amino group for hydrogen bonding; used in immunomodulatory drugs .
3-(4-((2-fluorophenyl)amino)pyrimidin-4-yl)piperidine-2,6-dione () Pyrimidine-aryl hybrid Fluorophenyl group enhances lipophilicity and kinase inhibition (e.g., ALK targets) .
3-(4-hydroxyphenyl)-1-oxoisoindolinyl derivatives () Hydroxyphenyl-isoindolinone Polar hydroxyl group improves solubility; potential cereblon binders for protein degradation .

Pharmacological Targets and Mechanisms

  • Target Compound: The benzimidazole group may confer affinity for kinases or cereblon E3 ligases, analogous to IMiDs (Immunomodulatory Drugs). Ethynyl groups are known to enhance metabolic stability and binding specificity .
  • Amino-isoindolinone Derivatives (): These are structurally related to lenalidomide and pomalidomide, which bind cereblon to degrade transcription factors like IKZF1/3 .
  • Pyrimidine-aryl Hybrids () : Designed for kinase inhibition (e.g., ALK), leveraging fluorophenyl groups for hydrophobic interactions in ATP-binding pockets .

Patent Landscape and Clinical Relevance

  • Amino-isoindolinone derivatives () are established in clinical use, suggesting the target compound could follow similar developmental pathways .

Challenges and Innovations

  • Metabolic Stability : Ethynyl groups in the target compound may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogs () .
  • Solubility : Benzimidazole’s hydrophobicity may necessitate formulation adjustments, unlike hydroxyphenyl derivatives () .

Biological Activity

3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione is C13H12N4O2C_{13}H_{12}N_{4}O_{2}, with a molecular weight of 256.26 g/mol. The compound features a benzimidazole ring and a piperidine dione structure, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione. Research indicates that compounds with similar structures exhibit significant activity against various viruses.

Table 1: Antiviral Activity of Benzimidazole Derivatives

CompoundVirus TypeIC50 (µM)Reference
Compound AAdenovirus15.0
Compound BCoxsackievirus B312.5
3-(5-Ethynyl...)TBDTBDTBD

Note: Further studies are needed to determine the specific IC50 values for this compound against various viruses.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
In vitro studies demonstrated that derivatives similar to 3-(5-Ethynyl...) could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study showed that these compounds induced apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Against Cell Lines

Cell LineCompound TestedIC50 (µM)Reference
MCF-7 (Breast Cancer)3-(5-Ethynyl...)TBDTBD
A549 (Lung Cancer)3-(5-Ethynyl...)TBDTBD

The biological activity of 3-(5-Ethynyl-3-methyl-2-oxo-benzimidazol-1-YL)piperidine-2,6-dione can be attributed to several mechanisms:

  • Inhibition of Viral Replication: Similar compounds have been shown to interfere with viral replication processes by inhibiting key viral enzymes.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest: Some studies suggest that benzimidazole derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

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